molecular formula C6H9NO2 B15052754 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid

2-Azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B15052754
M. Wt: 127.14 g/mol
InChI Key: FTJRPEGNKAGOAX-UHFFFAOYSA-N
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Description

2-Azabicyclo[310]hexane-4-carboxylic acid is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves cyclopropanation reactions. One common method includes the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts under low catalyst loadings . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases or acids to facilitate the reaction.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 2-Azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which provides distinct reactivity and potential for forming various derivatives.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-azabicyclo[3.1.0]hexane-4-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)4-2-7-5-1-3(4)5/h3-5,7H,1-2H2,(H,8,9)

InChI Key

FTJRPEGNKAGOAX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1NCC2C(=O)O

Origin of Product

United States

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